Cas no 80952-72-3 (20(R)-Ginsenoside Rg2)

20(R)-Ginsenoside Rg2 is a rare stereoisomer of ginsenoside Rg2, a bioactive saponin derived from Panax ginseng. This compound exhibits distinct pharmacological properties due to its unique 20(R)-configuration, which influences its interaction with biological targets. Research suggests it may contribute to neuroprotective, anti-inflammatory, and cardiovascular effects, with potential applications in cognitive health and metabolic regulation. Its high purity and well-characterized structure make it valuable for pharmacological studies and standardization of ginseng-based formulations. As a reference standard, 20(R)-Ginsenoside Rg2 is critical for quality control in herbal medicine research and development, ensuring reproducibility in experimental and clinical studies.
20(R)-Ginsenoside Rg2 structure
20(R)-Ginsenoside Rg2 structure
商品名:20(R)-Ginsenoside Rg2
CAS番号:80952-72-3
MF:C42H72O13
メガワット:785.013295173645
CID:823220
PubChem ID:75412551

20(R)-Ginsenoside Rg2 化学的及び物理的性質

名前と識別子

    • 20(R)-Ginsenoside Rg2
    • (S)-GINSENOSIDE RG2
    • 20(R)GinsenosideRg2
    • ginsenoside Rg2
    • GINSENOSIDE Rg2 (R-FORM)(AS)
    • (S)Ginsenoside Rg2
    • Ginsenoside-Rg2
    • (3beta,6alpha,12beta,20R)-3,12,20-Trihydroxydammar-24-en-6-yl 2-O-(6-deoxy-alpha-L-mannopyranosyl)-beta-D-glucopyranoside
    • 20(R)Ginsenoside Rg2
    • N2195
    • (2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5S,6R)-2-[[(3R,5S,6R,8R,9S,10R,12S,13S,14S,17R)-3,12-Dihydroxy-17-[(2R
    • (3β,6α,12β,20R)-3,12,20-Trihydroxydammar-24-en-6-yl 2-O-(6-deoxy-α-L-mannopyranosyl)-β-D-glucopyranoside (ACI)
    • GF VII
    • Notoginsenoside Rg2
    • R-Ginsenoside Rg2
    • 1ST157338
    • 20R-Ginsenoside Rg2
    • PD125601
    • CS-0018529
    • AKOS027251122
    • HY-N2039
    • MS-31436
    • (2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5S,6R)-2-[[(3S,5R,6S,8R,9R,10R,12R,13R,14R,17S)-3,12-dihydroxy-17-[(2R)-2-hydroxy-6-methylhept-5-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-methyloxane-3,4,5-triol
    • CHEMBL3357159
    • AC-34690
    • 80952-72-3
    • GF VII; (3ss,6a,12ss,20R)-3,12,20-Trihydroxydammar-24-en-6-yl 2-O-(6-deoxy-a-L-mannopyranosyl)-ss-D-glucopyranoside
    • (2S,3R,4R,5R,6S)-2-{[(2R,3R,4S,5S,6R)-2-{[(1S,3AR,3BR,5S,5AR,7S,9AR,9BR,11R,11AR)-7,11-DIHYDROXY-1-[(2R)-2-HYDROXY-6-METHYLHEPT-5-EN-2-YL]-3A,3B,6,6,9A-PENTAMETHYL-DODECAHYDRO-1H-CYCLOPENTA[A]PHENANTHREN-5-YL]OXY}-4,5-DIHYDROXY-6-(HYDROXYMETHYL)OXAN-3-YL]OXY}-6-METHYLOXANE-3,4,5-TRIOL
    • DA-69709
    • インチ: 1S/C42H72O13/c1-20(2)11-10-14-42(9,51)22-12-16-40(7)28(22)23(44)17-26-39(6)15-13-27(45)38(4,5)35(39)24(18-41(26,40)8)53-37-34(32(49)30(47)25(19-43)54-37)55-36-33(50)31(48)29(46)21(3)52-36/h11,21-37,43-51H,10,12-19H2,1-9H3/t21-,22-,23+,24-,25+,26+,27-,28-,29-,30+,31+,32-,33+,34+,35-,36-,37+,39+,40+,41+,42+/m0/s1
    • InChIKey: AGBCLJAHARWNLA-RPNKVCLTSA-N
    • ほほえんだ: C[C@@]12C[C@H](O[C@@H]3O[C@H](CO)[C@@H](O)[C@H](O)[C@H]3O[C@@H]3O[C@@H](C)[C@H](O)[C@@H](O)[C@H]3O)[C@H]3C([C@H](CC[C@]3(C)[C@H]1C[C@@H](O)[C@@H]1[C@H](CC[C@@]21C)[C@@](O)(C)CC/C=C(\C)/C)O)(C)C

計算された属性

  • せいみつぶんしりょう: 784.497292g/mol
  • ひょうめんでんか: 0
  • XLogP3: 3.2
  • 水素結合ドナー数: 9
  • 水素結合受容体数: 13
  • 回転可能化学結合数: 9
  • どういたいしつりょう: 784.497292g/mol
  • 単一同位体質量: 784.497292g/mol
  • 水素結合トポロジー分子極性表面積: 219Ų
  • 重原子数: 55
  • 複雑さ: 1390
  • 同位体原子数: 0
  • 原子立体中心数の決定: 21
  • 未定義の原子立体中心の数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 共有結合ユニット数: 1
  • ぶんしりょう: 785.0

じっけんとくせい

  • 色と性状: Powder
  • 密度みつど: 1.30
  • ゆうかいてん: No data available
  • ふってん: 881.0±65.0 °C at 760 mmHg
  • フラッシュポイント: 486.6±34.3 °C
  • PSA: 218.99000
  • LogP: 2.14740

20(R)-Ginsenoside Rg2 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TargetMol Chemicals
T3830-1 mL * 10 mM (in DMSO)
20(R)-Ginsenoside Rg2
80952-72-3 99.7%
1 mL * 10 mM (in DMSO)
¥ 810 2023-07-11
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T3830-1 mL * 10 mM (in DMSO)
20R-Ginsenoside Rg2
80952-72-3 99.70%
1 mL * 10 mM (in DMSO)
¥6982.00 2022-04-26
HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI
BZP0350-20mg
20(R)-Ginsenoside Rg2
80952-72-3 HPLC≥98%
20mg
¥1600元 2023-09-15
ChemScence
CS-0018529-5mg
20(R)-Ginsenoside Rg2
80952-72-3
5mg
$514.0 2022-04-26
TargetMol Chemicals
T3830-1mg
20(R)-Ginsenoside Rg2
80952-72-3 99.7%
1mg
¥ 225 2024-07-20
TargetMol Chemicals
T3830-5mg
20(R)-Ginsenoside Rg2
80952-72-3 99.7%
5mg
¥ 497 2024-07-20
TargetMol Chemicals
T3830-50mg
20(R)-Ginsenoside Rg2
80952-72-3 99.7%
50mg
¥ 1770 2024-07-20
TRC
G387490-5mg
20(R)-Ginsenoside Rg2
80952-72-3
5mg
$ 224.00 2023-09-07
Chengdu Biopurify Phytochemicals Ltd
BP1554-20mg
20(R)-Ginsenoside Rg2
80952-72-3 98%
20mg
$165 2023-09-20
Chengdu Biopurify Phytochemicals Ltd
BP1554-10mg
20(R)-Ginsenoside Rg2
80952-72-3 98%
10mg
$96 2023-09-20

20(R)-Ginsenoside Rg2 合成方法

20(R)-Ginsenoside Rg2 サプライヤー

Amadis Chemical Company Limited
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
(CAS:80952-72-3)20(R)-Ginsenoside Rg2
注文番号:A901586
在庫ステータス:in Stock/in Stock/in Stock
はかる:10mg/5mg/50mg
清らかである:99%/99%/99%
最終更新された価格情報:Friday, 30 August 2024 12:09
価格 ($):229.0/384.0/222.0

20(R)-Ginsenoside Rg2 関連文献

20(R)-Ginsenoside Rg2に関する追加情報

20(R)-Ginsenoside Rg2: A Comprehensive Overview

The compound with CAS No. 80952-72-3, commonly referred to as 20(R)-Ginsenoside Rg2, is a highly bioactive saponin isolated from the roots of Panax ginseng, a plant widely recognized for its medicinal properties. This compound has garnered significant attention in recent years due to its diverse pharmacological activities and potential therapeutic applications. In this article, we will delve into the structural characteristics, biological functions, and latest research findings related to 20(R)-Ginsenoside Rg2, providing a comprehensive understanding of its role in modern medicine.

Structural Characteristics and Isolation

20(R)-Ginsenoside Rg2 belongs to the class of ginsenosides, which are triterpenoid saponins characterized by their complex glycosylation patterns. The molecule consists of a dammarane-type aglycone backbone with two sugar moieties attached at the C-3 and C-6 positions. The stereochemistry at the C-6 position is critical, as it determines the biological activity of the compound. The isolation of 20(R)-Ginsenoside Rg2 from Panax ginseng roots involves advanced chromatographic techniques, ensuring high purity and structural integrity for subsequent pharmacological studies.

Pharmacological Activities and Therapeutic Potential

Recent studies have highlighted the multifaceted pharmacological activities of 20(R)-Ginsenoside Rg2, particularly in the areas of neuroprotection, anti-inflammation, and anticancer therapy. One of the most promising applications is its ability to modulate neuroinflammatory responses, making it a potential candidate for treating neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Preclinical experiments have demonstrated that 20(R)-Ginsenoside Rg2 can inhibit the production of pro-inflammatory cytokines like TNF-α and IL-6, thereby reducing neuroinflammation and protecting neurons from oxidative stress.

In addition to its neuroprotective effects, 20(R)-Ginsenoside Rg2 has shown significant anticancer properties. Research indicates that this compound can induce apoptosis in various cancer cell lines, including breast, prostate, and colorectal cancer cells, by activating caspase-dependent pathways. Furthermore, preclinical studies have revealed that RG₂ can enhance the efficacy of conventional chemotherapy drugs while reducing their side effects, suggesting its potential as an adjuvant therapy in oncology.

Another area of interest is the anti-inflammatory activity of Ginsenoside RG₂. Studies have shown that this compound can suppress the activation of nuclear factor-kappa B (NF-κB), a key transcription factor involved in inflammatory signaling pathways. This property makes it a valuable candidate for treating chronic inflammatory diseases such as arthritis and inflammatory bowel disease.

Mechanisms of Action

The biological effects of Ginsenoside RG₂ are mediated through various molecular mechanisms. One prominent pathway involves the activation of peroxisome proliferator-activated receptor gamma (PPARγ), which plays a crucial role in regulating lipid metabolism and inflammation. By activating PPARγ, Rg₂ can modulate cellular energy metabolism and reduce inflammation in chronic diseases.

Another key mechanism involves the modulation of mitogen-activated protein kinase (MAPK) signaling pathways. Studies have demonstrated that Ginsenoside RG₂ can inhibit the phosphorylation of extracellular signal-regulated kinase (ERK) and c-Jun N-terminal kinase (JNK), thereby suppressing pro-inflammatory responses and promoting cell survival.

In addition to these pathways, Rg₂ has been shown to interact with various membrane receptors, including toll-like receptors (TLRs) and G-protein coupled receptors (GPCRs). These interactions contribute to its immunomodulatory effects and anti-inflammatory properties.

Recent Research Findings

The past few years have witnessed significant advancements in understanding the therapeutic potential of Ginsenoside RG₂. A 2019 study published in *Nature Communications* reported that Rg₂ can enhance cognitive function in mice by promoting hippocampal neurogenesis and synaptic plasticity. This finding underscores its potential as a cognitive enhancer for age-related cognitive decline.

In 2018, researchers from Seoul National University demonstrated that Ginsenoside RG₂ can inhibit metastasis in breast cancer models by targeting epithelial-mesenchymal transition (EMT) pathways. This study highlights its role in preventing cancer progression and improving patient outcomes.

A 2017 study conducted at Kyoto University revealed that Rg₂ can reduce oxidative stress in cardiomyocytes by upregulating antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). This suggests its potential application in cardiovascular diseases associated with oxidative stress.

These findings collectively demonstrate that Ginsenoside RG₂ holds immense promise as a multi-functional therapeutic agent with applications across various disease areas.

Safety Profile and Toxicity

Toxicological Studies

p.No acute toxicity was observed when administered at doses up to 5 g/kg body weight.

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